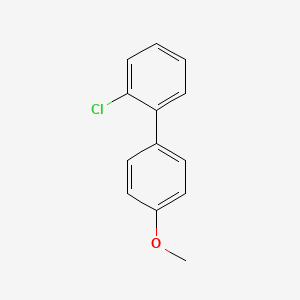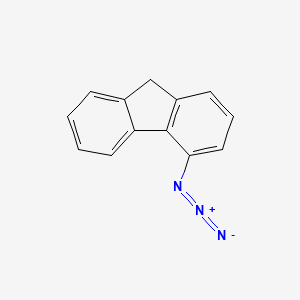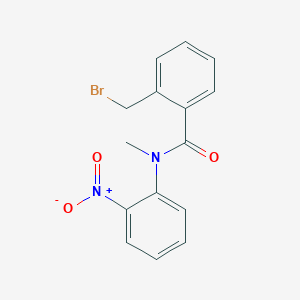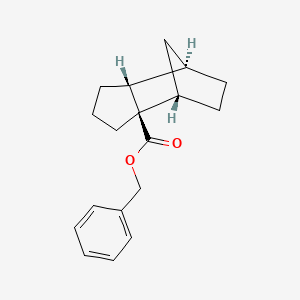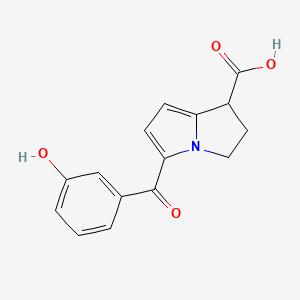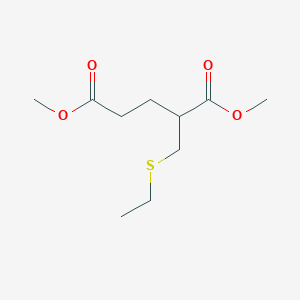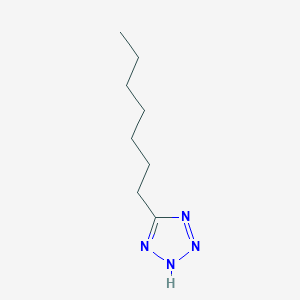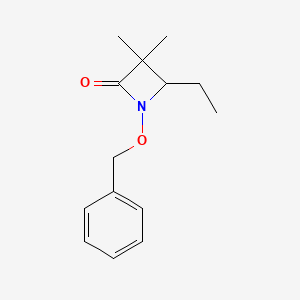
1-(Benzyloxy)-4-ethyl-3,3-dimethylazetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzyloxy)-4-ethyl-3,3-dimethylazetidin-2-one is an organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of a benzyloxy group, an ethyl group, and two methyl groups attached to the azetidinone ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-4-ethyl-3,3-dimethylazetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a Staudinger reaction, which involves the cycloaddition of an imine with a ketene.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a hydroxyl group on the azetidinone ring.
Addition of the Ethyl and Methyl Groups: The ethyl and methyl groups can be added through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Benzyloxy)-4-ethyl-3,3-dimethylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The azetidinone ring can be reduced to form an azetidine derivative.
Substitution: The benzyloxy group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium iodide (NaI).
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Azetidine derivatives.
Substitution: Various substituted azetidinone derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Benzyloxy)-4-ethyl-3,3-dimethylazetidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
1-(Benzyloxy)-4-ethyl-3,3-dimethylazetidin-2-one can be compared with other azetidinone derivatives, such as:
1-(Benzyloxy)-3,3-dimethylazetidin-2-one: Lacks the ethyl group, which may affect its reactivity and biological activity.
1-(Benzyloxy)-4-methyl-3,3-dimethylazetidin-2-one: Contains a methyl group instead of an ethyl group, which can influence its chemical properties.
1-(Benzyloxy)-4-ethylazetidin-2-one: Lacks the two methyl groups, which can alter its steric and electronic characteristics.
The presence of the ethyl and methyl groups in this compound makes it unique in terms of its steric hindrance and electronic effects, which can influence its reactivity and interactions with biological targets.
Eigenschaften
| 91078-06-7 | |
Molekularformel |
C14H19NO2 |
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
4-ethyl-3,3-dimethyl-1-phenylmethoxyazetidin-2-one |
InChI |
InChI=1S/C14H19NO2/c1-4-12-14(2,3)13(16)15(12)17-10-11-8-6-5-7-9-11/h5-9,12H,4,10H2,1-3H3 |
InChI-Schlüssel |
IMWQURZWWOKVPC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(C(=O)N1OCC2=CC=CC=C2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


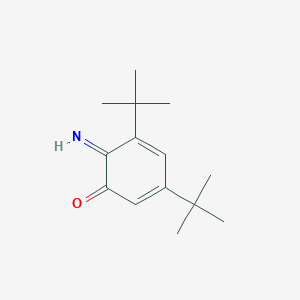
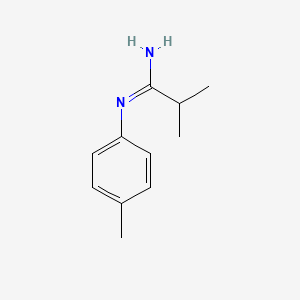

![Phenyl {4-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]phenyl}carbamate](/img/structure/B14362265.png)
